molecular formula C19H24N2O2 B1385050 N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide CAS No. 1020056-76-1

N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide

Cat. No.: B1385050
CAS No.: 1020056-76-1
M. Wt: 312.4 g/mol
InChI Key: RPVKKXMICYOXFF-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is a benzamide derivative featuring a 3-(isopentyloxy) substituent on the benzoyl ring and a 3-amino-2-methylphenyl group attached to the amide nitrogen. The isopentyloxy group (a branched alkoxy chain) and the amino-methyl substituents on the aniline ring contribute to its unique physicochemical and electronic properties, which may influence bioavailability and target interactions.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)10-11-23-16-7-4-6-15(12-16)19(22)21-18-9-5-8-17(20)14(18)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVKKXMICYOXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OCCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-amino-2-methylphenyl compound is then reacted with 3-(isopentyloxy)benzoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide has the following chemical properties:

  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.41 g/mol

The compound features an amide functional group linked to an isopentyloxy chain and an amino-substituted aromatic ring, which suggests potential interactions with various biological targets.

Medicinal Chemistry

This compound has been investigated for its potential biological activities , including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its structural characteristics allow it to interact with specific proteins involved in cancer pathways.
  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, making it a candidate for treating diseases characterized by inflammation.
  • Enzyme Modulation : Research suggests that it can modulate the activity of enzymes involved in various biochemical pathways, potentially affecting metabolic processes.

Biochemical Research

In biochemical studies, this compound serves as a reagent for:

  • Protein Interaction Studies : It is used to investigate interactions between proteins and small molecules, contributing to our understanding of enzyme kinetics and receptor signaling pathways .
  • Assays for Drug Development : The compound's ability to bind to specific receptors or enzymes makes it a valuable tool in drug discovery processes aimed at developing new therapeutic agents .

Material Science

The compound is also explored in material science for its potential applications in developing new materials with specific chemical properties. Its unique structural features may lead to innovations in:

  • Polymer Chemistry : this compound can be utilized in synthesizing polymers with tailored functionalities, which are crucial for various industrial applications.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound effectively reduced the viability of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Inflammation Models : Animal models have shown that treatment with this compound resulted in decreased markers of inflammation, supporting its use in developing anti-inflammatory drugs.
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could significantly alter enzyme kinetics, providing insights into its role as a modulator in biochemical pathways .

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide involves its interaction with specific molecular targets and pathways. The amino group and benzamide core may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a) Positional Isomerism: 2-(Isopentyloxy) vs. 3-(Isopentyloxy)
  • N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide (): This positional isomer features the isopentyloxy group at the ortho position instead of the meta position.
b) Halogen vs. Alkyl Substituents on the Aniline Ring
  • The chlorine atom (van der Waals volume: ~0.98 ų) may also influence steric interactions in target binding pockets compared to the smaller methyl group (~0.67 ų) .
  • N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide (): Fluorine’s high electronegativity (Pauling electronegativity: 4.0) introduces strong electron-withdrawing effects, which could modulate the basicity of the amino group and hydrogen-bonding capacity. The para-amino and ortho-fluoro arrangement may enhance selectivity for targets requiring precise electronic environments .

Physicochemical Properties

The table below summarizes key molecular parameters of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight logP (Predicted) Water Solubility (mg/mL)
N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide C₁₉H₂₄N₂O₂ 313.41 3.8 0.12
N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide C₁₈H₂₁ClN₂O₂ 332.83 4.2 0.08
N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide C₁₈H₂₁FN₂O₂ 316.37 3.5 0.15

Key Observations :

  • The chloro-substituted analog exhibits higher logP (lipophilicity) due to chlorine’s hydrophobic nature, which may enhance membrane permeability but reduce aqueous solubility .
  • The fluoro-substituted compound shows improved solubility compared to the chloro analog, likely due to fluorine’s smaller size and balanced hydrophilicity .

Biological Activity

N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is an organic compound belonging to the class of benzamides, characterized by its unique structural features that influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in research and therapy.

Chemical Structure and Properties

  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.41 g/mol
  • IUPAC Name : N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)benzamide

The compound's structure includes an aminophenyl group and an isopentyloxy group attached to a benzamide core, which is critical for its interaction with biological targets.

This compound interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways.
  • Protein Binding : It may bind to proteins, influencing their function and stability.

The precise molecular targets and pathways remain under investigation, but preliminary studies suggest involvement in modulating kinase activities and other signaling pathways.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that certain benzamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cells. The proposed mechanism involves the opening of mitochondrial permeability transition pores, leading to cytochrome c release and subsequent apoptosis .

Enzyme Modulation

The compound has been noted for its potential in enzyme modulation, particularly in relation to Rho kinase inhibition. Rho kinase plays a crucial role in various cellular processes, including smooth muscle contraction and cell migration. Inhibiting this kinase may provide therapeutic benefits for conditions such as hypertension and cancer .

Research Applications

This compound serves as a valuable building block in synthetic organic chemistry. Its applications include:

  • Synthesis of Complex Molecules : Utilized in the development of more complex organic molecules.
  • Biological Studies : Employed in enzyme inhibition studies and protein binding assays.

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study demonstrated that similar compounds could significantly reduce the viability of MCF-7 cells by inducing apoptosis through oxidative stress mechanisms .
  • Modulation of Kinase Activity :
    • Research highlighted the ability of related benzamide derivatives to inhibit cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
N-(3-Aminophenyl)-4-(isopentyloxy)benzamideSimilar amine group but different substitutionModerate anticancer activity
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)benzamideDifferent positional isomerPotential enzyme inhibitor

The unique substitution pattern of this compound may enhance its reactivity and biological activity compared to other structural isomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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